8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride
Overview
Description
8-Methyl-8-azabicyclo[321]oct-3-yl 2-phenylbutanoate hydrochloride is a chemical compound with the molecular formula C18H26ClNO2 It is a derivative of tropane alkaloids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride typically involves the following steps:
Formation of the Tropane Ring: The tropane ring structure is synthesized through a series of cyclization reactions starting from simple precursors like tropinone.
Esterification: The tropane derivative is then esterified with 2-phenylbutanoic acid under acidic conditions to form the ester linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to receptors.
Medicine: Investigated for potential therapeutic uses, including as an analgesic or antispasmodic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride involves its interaction with specific molecular targets, such as:
Receptors: It may bind to cholinergic receptors, influencing neurotransmission.
Enzymes: Can inhibit or activate certain enzymes, affecting metabolic pathways.
Ion Channels: Modulates ion channel activity, altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
Atropine: Another tropane alkaloid with similar structure but different pharmacological properties.
Scopolamine: Shares the tropane ring but has distinct effects on the central nervous system.
Cocaine: A well-known tropane derivative with potent stimulant effects.
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride is unique due to its specific ester linkage and phenylbutanoate moiety, which confer distinct chemical and biological properties compared to other tropane derivatives.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYDINLFCGWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670189 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233641-91-2 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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